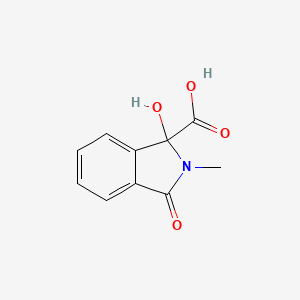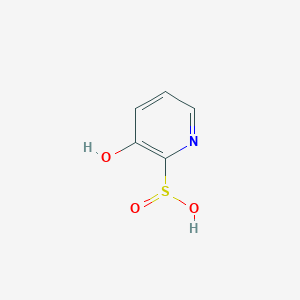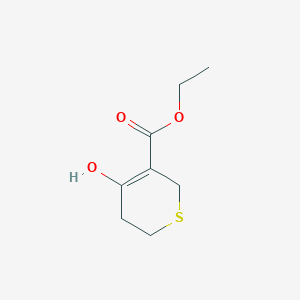
(2,4-Di(4-pyridinyl)-5H-pyrimido(5,4-b)indol-5-yl)methyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a pyrimido[5,4-b]indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of partially or fully reduced derivatives.
Scientific Research Applications
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern and specific functional groups.
Imidazo[4,5-b]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
CAS No. |
40899-96-5 |
|---|---|
Molecular Formula |
C22H17N5O |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-(methoxymethyl)-2,4-dipyridin-4-ylpyrimido[5,4-b]indole |
InChI |
InChI=1S/C22H17N5O/c1-28-14-27-18-5-3-2-4-17(18)20-21(27)19(15-6-10-23-11-7-15)25-22(26-20)16-8-12-24-13-9-16/h2-13H,14H2,1H3 |
InChI Key |
RGXJALGKBZWWMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=CC=CC=C2C3=C1C(=NC(=N3)C4=CC=NC=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)







![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)

![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
